N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound notable for its intricate molecular structure and potential applications in medicinal chemistry. This compound is classified under the category of small molecules and has garnered interest due to its unique chemical properties and potential biological activities.
This compound can be classified as a heterocyclic organic compound due to the presence of nitrogen-containing rings (oxadiazole and pyrimidine) alongside aromatic systems. Its structural complexity suggests potential pharmacological properties, making it a candidate for further research in drug development.
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves several synthetic steps:
Each step requires careful optimization of reaction conditions including temperature, solvent choice, and reaction time to achieve high yields and purity .
The molecular structure of N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is characterized by:
The compound's structural data can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C25H22N6O5 |
| Molecular Weight | 486.5 g/mol |
| CAS Number | 1111976-11-4 |
| SMILES | CCc1noc(Cn2cnc3c4cc(C)ccc4n(CC(=O)Nc4ccc5c(c4)OCO5)c3c2=O)n1 |
N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various chemical reactions:
These reactions are essential for modifying the compound for specific applications or improving its efficacy in biological systems .
While specific physical properties such as melting point and boiling point are not readily available for this compound at present , general expectations based on similar compounds suggest:
The chemical properties include reactivity patterns typical for compounds containing nitrogen heterocycles and aromatic systems:
N-(2H-1,3-benzodioxol-5-y)-2-{8-methyl-3-[3-methyl -1,2,4 -oxadiazol -5 -yl)methyl]-4 -oxo -3 H , 4 H , 5 H -pyrimido [ 5 , 4 -b ] indol -5 -yl}acetamide has potential applications in:
Further studies are essential to explore these applications fully and establish safety profiles for clinical use .
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7